cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
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Overview
Description
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE is a complex organic compound featuring a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The resulting pyrrole can then be further functionalized to introduce the tert-butyl and difluoro substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Scientific Research Applications
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl 3a-ethyl (3aS,6aS)-octahydropyrrolo[3,4-c]pyrrole-2,3a-dicarboxylate
- rel-2-(tert-Butyl) 3a-ethyl (3aS,6aS)-5-benzyltetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate
Uniqueness
TERT-BUTYL (3AS,6AS)-3A,6A-DIFLUORO-4-OXOHEXAHYDROPYRROLO[3,4-C]PYRROLE-2(1H)-CARBOXYLATE is unique due to its difluoro substituents and tert-butyl group, which confer distinct chemical properties and reactivity compared to similar compounds. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16F2N2O3 |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H16F2N2O3/c1-9(2,3)18-8(17)15-5-10(12)4-14-7(16)11(10,13)6-15/h4-6H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
InChI Key |
QBQGNFQKFWHAPR-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CNC(=O)[C@]2(C1)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CNC(=O)C2(C1)F)F |
Origin of Product |
United States |
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